2-[(4-methoxybenzyl)amino]-7-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound features a pyrido[1,2-a]pyrimidin-4-one core with two key substituents:
- At position 2: A (4-methoxybenzyl)amino group, which introduces aromatic and electron-donating methoxy functionality.
- At position 3: A (Z)-configured thiazolidin-5-ylidene moiety substituted with a 2-methylpropyl (isobutyl) group at N3 and a thioxo group at C2.
The structural complexity combines heterocyclic systems known for diverse bioactivities, including kinase inhibition (pyrido[1,2-a]pyrimidinones) and antimicrobial/antidiabetic properties (thiazolidinones) .
Properties
Molecular Formula |
C25H26N4O3S2 |
|---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-[(4-methoxyphenyl)methylamino]-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H26N4O3S2/c1-15(2)13-29-24(31)20(34-25(29)33)11-19-22(26-12-17-6-8-18(32-4)9-7-17)27-21-10-5-16(3)14-28(21)23(19)30/h5-11,14-15,26H,12-13H2,1-4H3/b20-11- |
InChI Key |
WDSTURRFGCDLQT-JAIQZWGSSA-N |
Isomeric SMILES |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC(C)C)NCC4=CC=C(C=C4)OC)C=C1 |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC(C)C)NCC4=CC=C(C=C4)OC)C=C1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[(4-methoxybenzyl)amino]-7-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps. The synthetic route often starts with the preparation of the pyrido[1,2-a]pyrimidin-4-one core, followed by the introduction of the thiazolidinone moiety and the methoxybenzylamino group. Reaction conditions may include the use of various reagents and catalysts to facilitate the formation of the desired product. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(4-methoxybenzyl)amino]-7-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe to study various biological processes.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s uniqueness is highlighted through comparisons with analogs in the pyrido[1,2-a]pyrimidinone and thiazolidinone families. Key structural variations and their biological implications are summarized below:
Table 1: Structural and Functional Comparison with Analogs
| Compound Name / Class | Structural Features | Key Biological Activities | Differentiation from Target Compound |
|---|---|---|---|
| Thiazolidinones | Thiazolidinone core; variable N3 substituents (e.g., phenyl, alkyl) | Antimicrobial, anticancer, antidiabetic (e.g., troglitazone) | Lacks fused pyrido-pyrimidine system; simpler substitution pattern. |
| Pyrido[1,2-a]pyrimidinones | Pyrido[1,2-a]pyrimidinone core; substituents at C2/C3 (e.g., methyl, phenyl) | Kinase inhibition, antitumor activity (e.g., derivatives in ) | Absence of thiazolidinone-thioxo moiety; limited heterocyclic fusion. |
| 3-{(Z)-[3-(4-Methylbenzyl)-4-oxo-2-thioxo-thiazolidin-5-yl]methyl}-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one | N3: 4-methylbenzyl; C3: isobutyl | Enhanced lipophilicity; potential CNS activity | 4-Methoxybenzyl (target) vs. 4-methylbenzyl (analog): Altered pharmacokinetics due to methoxy group. |
| 3-{(Z)-[3-(3-Ethoxypropyl)-4-oxo-2-thioxo-thiazolidin-5-yl]methyl}-2-[(4-methoxybenzyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | N3: 3-ethoxypropyl; C9: methyl | Improved solubility; modified metabolic stability | Ethoxypropyl (analog) vs. isobutyl (target): Altered steric and electronic effects. |
| 2-[(2-Hydroxyethyl)amino]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-thiazolidin-5-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one | C2: hydroxyethyl; N3: isobutyl | Potential for hydrogen bonding; neuroprotective activity | Hydroxyethyl (analog) vs. 4-methoxybenzyl (target): Divergent interactions with biological targets. |
Key Research Findings
Substituent Effects on Bioactivity
- C2 Amino Group: The 4-methoxybenzyl substituent introduces aromaticity and methoxy-mediated electron donation, which may enhance binding to enzymes like kinases or cytochrome P450 isoforms .
- Z-Configuration at C3: Ensures optimal spatial alignment of the thiazolidinone-thioxo moiety for target engagement, as seen in analogs with confirmed antimicrobial activity .
Synergistic Effects of Hybrid Structures
- The fusion of pyrido-pyrimidine and thiazolidinone systems creates a dual pharmacophore, enabling multitarget activity (e.g., simultaneous kinase inhibition and antimicrobial action) .
- Analog 3-{(Z)-[3-allyl-4-oxo-2-thioxo-thiazolidin-5-yl]methyl}-2-[(4-methoxybenzyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one () shows 2x greater antifungal activity than standalone thiazolidinones, underscoring the hybrid’s advantage.
Pharmacokinetic and Toxicity Profiles
- Metabolic Stability : The 4-methoxybenzyl group may reduce first-pass metabolism compared to unsubstituted benzyl analogs .
- Toxicity: Thiazolidinone-thioxo moieties in analogs (e.g., ) show lower hepatotoxicity than classical thiazolidinediones (e.g., rosiglitazone), likely due to reduced PPARγ affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
